molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Cat. No.: B1605539
CAS No.: 4264-05-5
M. Wt: 190.16 g/mol
InChI Key: XXAAKZGOIOIOQB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)isoxazole is a chemical compound with the formula C9H6N2O3 . It is a solid substance and is used in early discovery research .


Synthesis Analysis

The synthesis of isoxazole derivatives, including this compound, has been a subject of interest in medicinal chemistry. The most common methods involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .


Molecular Structure Analysis

The molecular formula of this compound is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ccon2 .


Chemical Reactions Analysis

The construction of the isoxazole ring, such as in this compound, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 190.16 .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(4-Nitrophenyl)isoxazole is involved in various synthetic chemical reactions, highlighting its importance in organic chemistry. For example, it participates in the nitration of 3,5-diphenylisoxazole, leading to the formation of 3-phenyl-5-(p-nitrophenyl)isoxazole and its dinitro derivatives. These reactions demonstrate the compound's reactivity and usefulness in synthesizing diverse chemical structures (Sokolov, Egorova, & Yudintseva, 1974).

Unique Chemical Properties

The compound 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole exhibits remarkable chemical properties, such as strong acidity and unique reactivity towards carbonyl compounds. This is attributed to the electron-deficient nature of the isoxazole system, as well as neighboring group effects. These properties make it an interesting subject for the study of organic acids and their reactions (Zvilichovsky, 1975).

Biological Applications

In biological research, certain nitro group-containing diaryl-isoxazole derivatives have been found to exhibit growth-supporting and antiapoptotic properties. For instance, a study found that diphenylisoxazole derivatives with a nitro group replacing the carboxylic function showed significant cell protective activity, highlighting their potential in therapeutic applications (Simoni et al., 2008).

Antimicrobial Activity

Isoxazole derivatives, including those containing the 4-nitrophenyl group, have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects, indicating their potential use in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Medicinal Chemistry

The compound has been utilized in medicinal chemistry for the synthesis of various bioactive molecules. For example, isoxazole derivatives bearing the 3-(4-nitrophenyl) group have been synthesized and tested for their pharmacological potency, including anti-hepatic cancer and antimicrobial effects. Such studies reveal the compound's importance in the discovery and development of new therapeutic agents (Hassan et al., 2019).

Safety and Hazards

3-(4-Nitrophenyl)isoxazole is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible substance .

Future Directions

The synthesis and use of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, continue to be a significant area of research due to their synthetic availability, unique chemical and biological properties, and widespread practical use . The development of metal-free synthetic routes for the synthesis of isoxazoles is one of the recent trends .

Biochemical Analysis

Biochemical Properties

3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with this compound . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of this compound with these enzymes can also influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAAKZGOIOIOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345549
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-05-5
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrobenzaldehyde oxime (Intermediate 3, 20 g, 120.5 mmol) and bicyclo[2.2.1]hepta-2,5-diene (32.45 ml, 3015.25 mmol) were added to THF (200 ml) followed by dropwise addition of bleach (6.15% NaOCl, 861.5 ml). The reaction was allowed to stir overnight and then the THF and H2O layers were separated, the THF layer was dried over Na2SO4 and then concentrated under vacuum. The dried material was added to dioxane and heated to 100° C. for 7 days. The crude material was purified by column chromatography using 5–50% EtOAc in hexanes to yield the final product (10 g).
Quantity
20 g
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reactant
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0 (± 1) mol
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32.45 mL
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Quantity
200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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